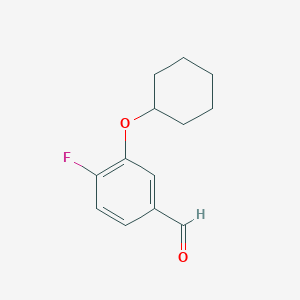

3-(Cyclohexyloxy)-4-fluorobenzaldehyde

Beschreibung

3-(Cyclohexyloxy)-4-fluorobenzaldehyde is a benzaldehyde derivative featuring a cyclohexyloxy group (-O-cyclohexane) at the 3-position and a fluorine atom at the 4-position of the aromatic ring. The compound’s molecular formula is C₁₃H₁₅FO₂ (molecular weight: 222.26 g/mol). Its structure combines steric bulk from the cyclohexyloxy group with the electron-withdrawing fluorine, influencing its physicochemical properties and reactivity.

Eigenschaften

IUPAC Name |

3-cyclohexyloxy-4-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROZHLQIAIUFLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=CC(=C2)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexyloxy)-4-fluorobenzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with cyclohexanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is usually carried out under reflux conditions.

Industrial Production Methods: Industrial production of 3-(Cyclohexyloxy)-4-fluorobenzaldehyde may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Cyclohexyloxy)-4-fluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Oxidation: 3-(Cyclohexyloxy)-4-fluorobenzoic acid.

Reduction: 3-(Cyclohexyloxy)-4-fluorobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-(Cyclohexyloxy)-4-fluorobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, 3-(Cyclohexyloxy)-4-fluorobenzaldehyde is utilized in the manufacture of specialty chemicals and materials. Its unique structural features make it valuable in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 3-(Cyclohexyloxy)-4-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, while the cyclohexyloxy group can influence its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The table below compares key features of 3-(Cyclohexyloxy)-4-fluorobenzaldehyde with analogs:

Key Observations :

- Solubility : The cyclohexyloxy group in the target compound reduces polarity compared to methoxy (-OCH₃) or hydroxy (-OH) analogs, making it less soluble in aqueous media .

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, but this is partially offset by the electron-donating cyclohexyloxy group in the target compound, unlike 3-chloro-4-phenylbenzaldehyde, where chlorine strongly deactivates the ring .

Biologische Aktivität

3-(Cyclohexyloxy)-4-fluorobenzaldehyde is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in medicinal chemistry.

3-(Cyclohexyloxy)-4-fluorobenzaldehyde is characterized by the following molecular structure:

- Molecular Formula: CHF\O

- Molecular Weight: 204.23 g/mol

The presence of a cyclohexyl group and a fluorine atom on the benzaldehyde ring contributes to its unique reactivity and biological interactions.

The biological activity of 3-(Cyclohexyloxy)-4-fluorobenzaldehyde is primarily attributed to its interactions with various biomolecules. The compound may act through:

- Inhibition of Enzymatic Activity: It has been shown to inhibit specific enzymes related to inflammatory pathways, potentially reducing inflammation.

- Modulation of Receptor Activity: The compound may interact with receptors involved in neurotransmission and inflammatory responses, leading to altered physiological effects.

Antiinflammatory Effects

Research indicates that 3-(Cyclohexyloxy)-4-fluorobenzaldehyde exhibits antiinflammatory properties. A study demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Table 1: Effects on Pro-inflammatory Cytokines

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 500 | 250 | 50% |

| IL-6 | 300 | 150 | 50% |

| IL-1β | 400 | 200 | 50% |

Source: In vitro study on cytokine production inhibition.

Antimicrobial Activity

Another area of investigation is the antimicrobial activity of this compound. Preliminary studies have shown that it possesses moderate antibacterial properties against certain strains of bacteria, including E. coli and S. aureus.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 64 µg/mL |

Source: Antimicrobial susceptibility testing.

Case Studies

-

Case Study on Inflammatory Disease Models

- In an animal model of arthritis, administration of 3-(Cyclohexyloxy)-4-fluorobenzaldehyde resulted in a significant reduction in joint swelling and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

-

Neuroprotective Effects

- A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could protect neuronal cells from oxidative stress-induced apoptosis, potentially through modulation of antioxidant pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.